molecular formula C17H28O3 B196765 Tyloxapol CAS No. 25301-02-4

Tyloxapol

Número de catálogo: B196765
Número CAS: 25301-02-4
Peso molecular: 280.4 g/mol
Clave InChI: MDYZKJNTKZIUSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El tiloxapol es un polímero líquido no iónico del tipo alcohol de éter de polialquiloarilo. Se utiliza principalmente como tensioactivo para ayudar en la licuefacción y eliminación de secreciones broncopulmonares mucopurulentas. Este compuesto se administra por inhalación a través de un nebulizador o con una corriente de oxígeno. Además, se sabe que el tiloxapol bloquea la actividad lipólitica del plasma, que se utiliza para inducir hiperlipidemia experimental en animales .

Aplicaciones Científicas De Investigación

Mucolytic Agent in Respiratory Disorders

Tyloxapol has been investigated for its effectiveness as a mucolytic agent, particularly in patients with chronic obstructive pulmonary disease (COPD). A study demonstrated that inhalation of this compound significantly increased sputum weight compared to saline, indicating its superior ability to promote mucus clearance. The results showed a mean sputum weight of 4.03 g for this compound versus 2.63 g for saline at week three, with a statistically significant p-value of 0.041 . Additionally, this compound exhibited anti-inflammatory effects by reducing levels of inflammatory cytokines during treatment.

Table 1: Mucolytic Efficacy of this compound in COPD Patients

TreatmentMean Sputum Weight (g)p-valueCytokine Levels (IL-8)
This compound4.030.041Decreased
Saline2.63Increased

Treatment of Thoracic Empyema

Recent case studies have highlighted the use of this compound in treating thoracic empyema through intrapleural administration. In two reported cases, patients received intrapleural saline irrigation combined with this compound, resulting in successful clinical outcomes without the need for surgical intervention. Both patients showed significant improvement in their clinical and radiological status following the treatment regimen .

Table 2: Case Studies on Intrapleural this compound Treatment

Patient IDTreatment RegimenOutcome
Patient ASaline + this compoundClinical cure, discharged well
Patient BSaline + this compoundRadiological improvement

Role in Nanoparticle Formulations

This compound has been utilized as a stabilizer and dispersant in nanoparticle formulations, enhancing the efficacy of drug delivery systems. It serves as an excellent wetting agent and can improve the pharmacokinetics of therapeutic agents by reducing macrophage uptake, thereby prolonging circulation time in the bloodstream . This application is particularly valuable in developing targeted therapies for various diseases.

Table 3: Applications of this compound in Nanoparticle Technology

Application AreaFunctionality
Drug Delivery SystemsStabilizer and dispersant
Diagnostic ImagingEnhances contrast agent efficacy
Therapeutic AgentsImproves bioavailability

Cytotoxicity and Apoptosis Induction

Research has indicated that this compound exhibits cytotoxic properties, inducing apoptosis in various cell lines including RAW 264.7 macrophages and NIH/3T3 fibroblasts. The study revealed that exposure to this compound led to morphological changes characteristic of apoptosis, such as chromatin condensation and DNA fragmentation . Understanding these mechanisms is crucial for assessing the safety and therapeutic potential of this compound in clinical applications.

Table 4: Cytotoxic Effects of this compound

Cell LineCytotoxicity ObservedMechanism
RAW 264.7HighApoptosis induction
NIH/3T3ModerateApoptosis induction

Influence on Metabolome of Mycobacterium tuberculosis

A study explored the effects of this compound on the metabolome of Mycobacterium tuberculosis, revealing alterations that could impact bacterial viability and response to treatment . This application underscores the potential role of this compound in infectious disease management.

Mecanismo De Acción

El tiloxapol ejerce sus efectos principalmente al bloquear la actividad lipólitica del plasma, evitando así la descomposición de las lipoproteínas ricas en triglicéridos. Esta inhibición se logra mediante la inhibición de la lipasa lipoproteica, que evita la absorción de triglicéridos . Además, el tiloxapol actúa como tensioactivo, reduciendo la tensión superficial de las secreciones broncopulmonares y facilitando su eliminación .

Métodos De Preparación

El tiloxapol se sintetiza mediante la polimerización de 4-(1,1,3,3-tetrametilbutil)fenol con formaldehído y oxirano. La reacción implica la unión de 6 a 8 moléculas de 4-(1,1,3,3-tetrametilbutil)fenol con formaldehído para formar una cadena, que luego reacciona con oxirano para producir grupos polioxietileno . Los métodos de producción industrial implican un control cuidadoso de las condiciones de reacción para garantizar la longitud y las propiedades deseadas del polímero.

Análisis De Reacciones Químicas

El tiloxapol experimenta varios tipos de reacciones químicas:

Comparación Con Compuestos Similares

El tiloxapol es único en su doble función como tensioactivo e inhibidor de la lipasa lipoproteica. Entre los compuestos similares se incluyen:

El tiloxapol destaca por su estructura polimérica específica y su capacidad para inducir hiperlipidemia en entornos experimentales, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones clínicas.

Actividad Biológica

Tyloxapol, a non-ionic surfactant, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. Originally developed as a mucolytic agent, its applications have expanded to include roles in inhibiting biofilm formation, osteoclastogenesis, and serving as a drug delivery vehicle. This article explores the biological activity of this compound based on recent research findings and case studies.

This compound operates through various mechanisms depending on its application:

  • Mucolytic Activity : It acts as a surfactant to reduce the viscosity of mucus, facilitating its clearance from the respiratory tract. This property is particularly useful in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) where mucus clearance is impaired .
  • Inhibition of Biofilm Formation : Research indicates that this compound inhibits biofilm formation in Escherichia coli by suppressing bacterial attachment without significantly affecting cell growth. This suggests its potential utility in combating bacterial infections associated with biofilms .
  • Osteoclastogenesis Suppression : this compound has been shown to inhibit RANKL-stimulated osteoclastogenesis, which is crucial in bone resorption processes. It achieves this by blocking the NF-κB signaling pathway and MAPK activation, thereby reducing bone loss in experimental models .
  • Drug Delivery Systems : this compound is also utilized in formulating niosomes for drug delivery, enhancing the encapsulation and stabilization of therapeutic agents .

Biofilm Inhibition

A study demonstrated that this compound effectively inhibited biofilm formation by E. coli at low concentrations, showcasing its potential as an antibiofilm agent. The inhibition was attributed to its ability to disrupt bacterial attachment mechanisms rather than affecting planktonic growth .

Osteoclastogenesis and Bone Health

In vitro studies revealed that this compound significantly suppressed osteoclast activity and differentiation in response to RANKL stimulation. In vivo experiments indicated that it mitigated ovariectomy-induced bone loss in mice, suggesting its potential as a treatment for osteoporosis . The following table summarizes key findings from this research:

Study AspectFindings
Inhibition of Osteoclasts Dose-dependent suppression of activity
Mechanism Inhibition of NF-κB and MAPK pathways
Effect on Bone Mass Reduced bone loss in OVX mice

Mucolytic Effectiveness

A double-blind randomized controlled trial assessed the mucolytic effectiveness of this compound compared to saline in COPD patients. Results showed that this compound significantly increased sputum weight and reduced inflammatory cytokines over three weeks of treatment, indicating both mucolytic and anti-inflammatory properties . The following table presents the primary outcomes:

TreatmentSputum Weight (g)IL-1β ChangeIL-6 ChangeIL-8 Change
This compound 4.03 (95% CI: 2.34–5.73)DecreasedDecreasedDecreased
Saline 2.63 (95% CI: 1.73–3.53)IncreasedIncreasedIncreased

Case Studies

Several case reports have highlighted the clinical applications of this compound:

  • Thoracic Empyema Treatment : Two cases successfully treated thoracic empyema using intrapleural saline irrigation combined with this compound, demonstrating its utility beyond traditional mucolytic applications .
  • Chronic Obstructive Pulmonary Disease (COPD) : Patients inhaling this compound reported improved mucus clearance and reduced inflammatory responses compared to saline treatments, supporting its role as a safe therapeutic option for managing COPD symptoms .

Propiedades

IUPAC Name

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZKJNTKZIUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25301-02-4
Record name Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25301-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179950
Record name Tyloxapol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake.
Record name Tyloxapol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

25301-02-4
Record name Tyloxapol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyloxapol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tyloxapol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyloxapol
Reactant of Route 2
Tyloxapol
Reactant of Route 3
Reactant of Route 3
Tyloxapol
Reactant of Route 4
Tyloxapol
Reactant of Route 5
Tyloxapol
Reactant of Route 6
Tyloxapol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.